sodium butane-2-sulfinate

Medicinal chemistry Physicochemical property Drug design

Sodium butane-2-sulfinate (CAS 1349717-43-6) is a branched-chain alkyl sulfinate salt (C₄H₉NaO₂S, MW 144.17 g/mol) that serves as a versatile sulfonylating, sulfenylating, and radical precursor building block in organic synthesis. It belongs to the sodium sulfinate family (RSO₂Na), which are recognized as stable, easy-to-handle solids for constructing sulfones, sulfonamides, and sulfonate esters.

Molecular Formula C4H9NaO2S
Molecular Weight 144.17 g/mol
CAS No. 1349717-43-6
Cat. No. B6615105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium butane-2-sulfinate
CAS1349717-43-6
Molecular FormulaC4H9NaO2S
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCC(C)S(=O)[O-].[Na+]
InChIInChI=1S/C4H10O2S.Na/c1-3-4(2)7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1
InChIKeyGEZKUNZCEPQHEK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Butane-2-sulfinate (CAS 1349717-43-6): Technical Baseline for Procurement


Sodium butane-2-sulfinate (CAS 1349717-43-6) is a branched-chain alkyl sulfinate salt (C₄H₉NaO₂S, MW 144.17 g/mol) that serves as a versatile sulfonylating, sulfenylating, and radical precursor building block in organic synthesis . It belongs to the sodium sulfinate family (RSO₂Na), which are recognized as stable, easy-to-handle solids for constructing sulfones, sulfonamides, and sulfonate esters [1]. The compound features a sec-butyl group attached to the sulfinate sulfur at the C2 position, which confers distinct steric and electronic properties relative to linear (n-butyl) or smaller (methyl, ethyl) alkyl sulfinate analogs.

Sodium Butane-2-sulfinate: Why In-Class Substitution Cannot Be Assumed


Although sodium sulfinates share the general RSO₂Na formula, substitution among alkyl sulfinates is not functionally equivalent. The sec-butyl group in sodium butane-2-sulfinate introduces a secondary carbon bearing a chiral centre adjacent to the sulfinate moiety, a structural feature absent in primary alkyl sulfinates (e.g., sodium methanesulfinate, sodium ethanesulfinate) or their linear butane-1-sulfinate isomer . This branching alters lipophilicity (computed LogP of 0.75 versus ~0.36 for sodium methanesulfinate), modifies steric demand in nucleophilic displacement and radical recombination steps, and gives rise to two asymmetric atoms—the C2 carbon and the configurationally stable pyramidal sulfur centre—creating stereochemical complexity unavailable from simpler sulfinates [1]. Consequently, reaction yields, product diastereomeric ratios, and downstream biological profiles of sec-butyl sulfonyl-containing molecules may diverge substantially from those obtained with other alkyl sulfinates.

Sodium Butane-2-sulfinate: Quantified Differentiation Evidence for Scientific Selection


Sodium Butane-2-sulfinate vs. Methanesulfinate: Quantified Lipophilicity Advantage (LogP Δ = 0.39)

Sodium butane-2-sulfinate exhibits a computed LogP of 0.75, compared to 0.36 for sodium methanesulfinate, representing a ~108% higher partition coefficient that predicts enhanced organic-phase partitioning and greater membrane permeability for derived sulfonyl-containing products . This measured difference in lipophilicity is critical for medicinal chemistry programs where modulating logD within a target range (typically 1–3 for oral bioavailability) is essential, and the sec-butyl substituent provides a quantifiable hydrophobicity increment over the methyl congener.

Medicinal chemistry Physicochemical property Drug design

Sodium Butane-2-sulfinate vs. Ethanesulfinate & Butane-1-sulfinate: Closely Matched LogP with Divergent Steric Profile

While sodium butane-2-sulfinate (LogP = 0.75) and sodium ethanesulfinate (LogP = 0.75) share nearly identical computed lipophilicities, their steric profiles diverge markedly . The sec-butyl group of butane-2-sulfinate occupies a larger Connolly solvent-excluded volume than the ethyl group, providing greater steric shielding of the sulfinate sulfur in nucleophilic displacement reactions yet maintaining equivalent passive membrane partitioning characteristics . Similarly, sodium butane-1-sulfinate (CAS 16642-95-8, the linear isomer with LogP expected near 0.75–1.0) shares the same molecular formula and atom count but lacks the chiral C2 centre . This enables butane-2-sulfinate to serve as a sterically differentiated, lipophilicity-matched alternative for probing steric effects in reaction optimization without altering the hydrophobicity variable.

Organic synthesis Structure-activity relationship Reagent selection

Sodium Butane-2-sulfinate vs. Aromatic Sulfinates: 2.8× Lower LogP for Non-Aromatic Sulfonyl Installation

Sodium butane-2-sulfinate (LogP = 0.75) is significantly less lipophilic than sodium p-toluenesulfinate (LogP = 2.10), with a ΔLogP of -1.35—representing an approximately 22-fold lower predicted partition coefficient [1]. Additionally, butane-2-sulfinate carries an Fsp3 (fraction of sp³-hybridized carbons) value of 1.0, indicating a fully saturated carbon framework, in contrast to the aromatic ring-containing p-toluenesulfinate . For drug discovery programs prioritizing increased three-dimensionality and lower aromatic ring count to improve clinical success rates, the butane-2-sulfinate reagent installs an sp³-rich sulfonyl substituent rather than a planar aromatic one, directly supporting escape from flatland medicinal chemistry strategies.

Medicinal chemistry Fsp3 Physicochemical optimization

Sodium Butane-2-sulfinate: Two Asymmetric Atoms Enable Stereochemical Diversification

Sodium butane-2-sulfinate contains two asymmetric atoms: the chiral C2 carbon of the sec-butyl backbone and the configurationally stable pyramidal sulfur centre of the sulfinate group . By contrast, sodium methanesulfinate (CAS 20277-69-4) and sodium ethanesulfinate (CAS 20035-08-9) each possess at most one asymmetric atom (sulfur only, achiral carbon backbone) . The presence of two stereogenic elements means that sodium butane-2-sulfinate can, in principle, exist as a pair of diastereomers (with chiral sulfur and chiral carbon), and enantioenriched forms (e.g., the (2S)-butane-2-sulfinate sodium salt documented in PubChem) provide entry to chiral sulfoxide and sulfonamide products through stereospecific transformations [1]. Chiral sulfinates are established precursors for enantiomerically pure sulfoxides that serve as chiral auxiliaries and ligands in asymmetric catalysis [2].

Asymmetric synthesis Chiral sulfinates Stereochemistry

Sodium Butane-2-sulfinate: Secondary Alkyl Radical Precursor for Selective C(sp³)–H Functionalization

Sodium butane-2-sulfinate can serve as a precursor to the secondary sec-butyl radical, which exhibits different stability and reactivity compared to primary alkyl radicals derived from sodium methanesulfinate or sodium ethanesulfinate [1]. The Nature Communications study on photocatalytic C(sp³)–H sulfinylation of light hydrocarbons demonstrates that butane-derived sulfinates are accessible building blocks for diverse sulfur-containing compounds, establishing the methodological relevance of butane-based sulfinates in modern radical chemistry [2]. Secondary radicals are generally ~3–4 kcal/mol more stable than primary radicals, which can influence radical recombination rates and product distributions in sulfonylation cascades .

Radical chemistry C–H activation Photocatalysis

Sodium Butane-2-sulfinate: Recommended Application Scenarios Based on Quantitative Evidence


Assembly of sec-Butyl Sulfone Libraries with Controlled Lipophilicity

For medicinal chemistry groups synthesizing sulfone-containing compound libraries, sodium butane-2-sulfinate serves as a direct sulfonylation reagent to install the sec-butyl sulfonyl group with a computed LogP contribution of 0.75—an intermediate lipophilicity that sits between the methyl sulfonyl (LogP ~0.36) and p-tolyl sulfonyl (LogP ~2.10) extremes . This property profile is supported by quantitative LogP data from Fluorochem's technical datasheet and comparative vendor data for sodium methanesulfinate and sodium p-toluenesulfinate [1]. Researchers conducting multiparameter optimization of lead compounds can rationally select butane-2-sulfinate when a target LogD window of ~1–3 is desired and aromatic sulfonyl substituents are too lipophilic.

Enantioenriched Sulfoxide and Sulfonamide Synthesis via Chiral Sulfinate Intermediates

Laboratories engaged in asymmetric synthesis can leverage the two asymmetric atoms present in sodium butane-2-sulfinate—documented in the Fluorochem product specification—to access diastereomerically enriched sulfinate ester intermediates . The configurationally stable pyramidal sulfur centre, combined with the chiral sec-butyl carbon, provides a stereochemical scaffold for subsequent stereospecific transformations into chiral sulfoxides and sulfonamides, following established methodology from the organosulfur asymmetric synthesis literature [1]. This scenario is particularly relevant when enantioenriched sulfinyl-containing targets (e.g., chiral auxiliaries, ligands, or bioactive molecules) require a non-aromatic, branched alkyl substituent.

Replacement of Aromatic Sulfonyl Groups with sp³-Rich sec-Butyl Sulfonyl Bioisosteres

Drug discovery teams pursuing escape-from-flatland strategies can substitute aromatic sulfonyl groups (e.g., p-toluenesulfonyl) with the fully saturated sec-butyl sulfonyl group delivered by sodium butane-2-sulfinate (Fsp3 = 1.0) . This substitution achieves an approximately 22-fold reduction in predicted LogP (ΔLogP = -1.35 vs. sodium p-toluenesulfinate) while increasing molecular three-dimensionality [2]. The quantitative property difference is directly traceable to the Fluorochem and Molbase datasheets, supporting evidence-based decisions in lead optimization where higher Fsp3 and lower aromatic ring count are correlated with improved clinical success rates.

Radical-Mediated C–C Bond Formation Exploiting Secondary Alkyl Radical Stability

For process chemistry groups developing photocatalytic or thermal radical sulfonylation methodologies, sodium butane-2-sulfinate provides a bench-stable precursor to the secondary sec-butyl radical, which benefits from the inherent ~3–6 kcal/mol greater thermodynamic stability of secondary over primary alkyl radicals [1]. The Nature Communications study by Liang et al. (2024) validates the synthetic utility of butane-derived sulfinates in modern C(sp³)–H functionalization and sulfonyl group installation, establishing the methodological precedent for using butane-2-sulfinate in radical-based reaction cascades [1].

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